1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride
Description
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is a bicyclic organic compound featuring a pyridine ring linked to an azetidine (4-membered saturated ring) via a nitrogen atom. Its molecular formula is C₈H₁₁N₃·2HCl, with a molecular weight of 229.12 g/mol. The compound’s SMILES notation is C1C(CN1C2=CC=NC=C2)N, and its InChIKey is GQRAQGJDVBARGL-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-pyridin-4-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;;/h1-4,7H,5-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKCCUSYXULQMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=NC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2098025-88-6 | |
| Record name | 1-(pyridin-4-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biochemical Analysis
Biochemical Properties
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can alter the expression of specific genes, thereby impacting protein synthesis and cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may act as a substrate or inhibitor in these pathways, affecting the overall metabolic balance within cells. These interactions can lead to changes in the production and utilization of key metabolites, impacting cellular energy production and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with specific biomolecules or participate in localized biochemical reactions. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Biological Activity
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its structural components, particularly the azetidine ring and the pyridine moiety. These structural features allow the compound to interact with various molecular targets, such as enzymes and receptors. The azetidine ring can modulate enzyme activity, while the pyridin-4-yl group enhances binding affinity to specific targets, potentially leading to alterations in biological pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of pathogens, including bacteria and fungi. For instance, compounds derived from azetidine structures have been reported to exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2.5 µg/mL | |
| Escherichia coli | 5.0 µg/mL | |
| Candida albicans | 3.0 µg/mL |
Anticancer Properties
In addition to antimicrobial effects, this compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways associated with cancer progression .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value of approximately 25 µM against breast cancer cells (MCF-7) .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In animal studies, this compound exhibited a favorable toxicity profile, with no acute toxicity observed at doses up to 2000 mg/kg in mice . This suggests potential for further development as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily used as an intermediate in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities, including potential treatments for diseases related to protein misfolding and autophagy-related disorders.
Case Study: Autophagy Induction
Recent research highlighted that azetidine derivatives, including this compound, could enhance autophagic processes in cellular models. This suggests potential therapeutic applications in treating cancer and age-related diseases.
Organic Synthesis
1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride serves as a versatile building block in organic synthesis. Its unique structure enables chemists to create complex molecules with desirable properties.
Synthetic Pathways
The synthesis often involves:
- Cyclization Reactions : To form the azetidine ring.
- Coupling Reactions : To introduce the pyridine moiety, enhancing the compound's reactivity and potential applications .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, which is crucial in addressing antibiotic resistance.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(Pyridin-4-yl)azetidin-3-am | 0.5 | Mycobacterium tuberculosis |
| 1-(Pyridin-4-yl)azetidin-3-am | 0.25 | Staphylococcus aureus |
These findings indicate that modifications to the azetidine structure can enhance antimicrobial efficacy, making it a candidate for further development in antimicrobial therapies.
Neuropharmacological Effects
Research indicates that compounds with similar structures can act as inhibitors of phosphodiesterase type 5 (PDE5), which is implicated in various neurological disorders.
| Study | Effect Observed |
|---|---|
| PDE5 Inhibitor Study | Significant reduction in blood pressure in SHR models |
| Neurotransmitter Modulation Study | Increased serotonin levels in animal models |
This suggests potential applications in treating mood disorders and anxiety .
Comparison with Similar Compounds
Key Observations:
Structural Differences: Pyridine vs. Azetidine vs. Piperidine Rings: Azetidine’s 4-membered ring introduces strain, enhancing reactivity compared to piperidine’s 6-membered ring. Piperidine derivatives often exhibit better metabolic stability but lower aqueous solubility .
In contrast, pyrimidin-4-yl analogs are more accessible, with 1-(pyrimidin-4-yl)azetidin-3-amine dihydrochloride available from seven suppliers .
Piperidine derivatives, with larger rings, may offer higher synthetic yields .
Research and Application Gaps
- Pharmacological Data: No studies on the target compound’s bioactivity, toxicity, or pharmacokinetics are reported. Pyrimidin-4-yl analogs, however, are explored in drug discovery for kinase inhibition and antimicrobial activity .
- Stability : Azetidine’s ring strain may lead to hydrolysis or decomposition under physiological conditions, limiting therapeutic utility compared to piperidine derivatives .
Preparation Methods
Stepwise Synthesis Overview
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of azetidin-3-ol intermediate | Reaction of 4-aminopyridine with epichlorohydrin or epibromohydrin in an inert solvent (e.g., dichloromethane or tetrahydrofuran) | Generates 1-(pyridin-4-yl)azetidin-3-ol |
| 2 | Conversion of azetidin-3-ol to azetidin-3-amine | Amination via substitution with ammonia or an amine source under controlled temperature | Introduces the amino group at the 3-position |
| 3 | Salt formation | Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or water) | Yields the dihydrochloride salt for enhanced purity and stability |
| 4 | Purification | Crystallization or recrystallization from solvents such as ethanol/water mixtures | Ensures high purity of the final dihydrochloride salt |
This approach is consistent with the general synthetic routes for azetidine derivatives described in patent US8207355B2, which outlines the preparation of azetidine compounds via epichlorohydrin ring-opening and subsequent functionalization, followed by salt formation and crystallization for purification.
Reaction Conditions and Purification Techniques
- Solvents: Commonly used solvents include inert solvents like dichloromethane, tetrahydrofuran, or acetonitrile for the initial ring-closure and substitution reactions.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (e.g., 25–80 °C) depending on the step.
- Purification: The final product is often purified by crystallization as a dihydrochloride salt, which improves the compound's stability and facilitates isolation as a solid. This salt formation involves treating the free base with hydrochloric acid, followed by crystallization from suitable solvents.
- Chromatography: In some cases, reverse-phase chromatography or flash chromatography may be employed for intermediate purification, especially if side-products are present.
Analytical Data Supporting Preparation
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular mass consistent with 1-(Pyridin-4-yl)azetidin-3-amine.
- NMR Spectroscopy: Proton and carbon NMR provide structural confirmation of the azetidine ring and pyridinyl substitution.
- Melting Point: The dihydrochloride salt typically exhibits a sharp melting point, indicative of high purity.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting materials | 4-Aminopyridine, epichlorohydrin | Commercially available |
| Solvent | DCM, THF, MeCN | Inert, anhydrous preferred |
| Temperature | 25–80 °C | Step-dependent |
| Reaction time | 12–24 hours | Varies with step |
| Amination reagent | Ammonia or primary amine | For substitution at C-3 |
| Acid for salt formation | HCl (aqueous or ethanolic) | To form dihydrochloride salt |
| Purification method | Crystallization, chromatography | Ensures product purity |
Research Findings and Optimization Notes
- The choice of epichlorohydrin versus epibromohydrin can affect reaction rates and yields; epichlorohydrin is more commonly used due to availability and cost.
- Salt formation as dihydrochloride enhances the compound's solubility in aqueous media and stability during storage.
- Purification by crystallization is preferred over chromatographic methods for scale-up due to cost and efficiency.
- Reaction conditions such as solvent choice and temperature must be optimized to minimize side reactions such as polymerization or ring-opening side products.
Q & A
Q. What are the key synthetic pathways for preparing 1-(Pyridin-4-yl)azetidin-3-amine dihydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cyclization and coupling reactions to form the azetidine ring and attach the pyridine moiety. Palladium-catalyzed reactions are commonly used due to their functional group tolerance and stereoselectivity. For example, cyclization of a precursor under controlled pH and temperature optimizes ring closure, followed by coupling with pyridine derivatives. Conversion to the dihydrochloride salt enhances stability and solubility . Yield improvements require precise control of reaction time, solvent choice (e.g., anhydrous DMF), and inert atmospheres to prevent side reactions .
Q. How does the dihydrochloride salt form affect the compound's physicochemical properties?
The dihydrochloride form improves aqueous solubility and stability, critical for biological assays. The salt formation involves reacting the free base with hydrochloric acid, which protonates the amine group. This modification reduces hygroscopicity and enhances shelf life under standard storage conditions (e.g., -20°C in desiccators) .
Q. What standard analytical techniques validate the purity and structure of this compound?
Key methods include:
- HPLC : To assess purity (>95% typical for research-grade material).
- NMR (¹H/¹³C) : Confirms azetidine ring geometry and pyridine substitution patterns.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (C₈H₁₃Cl₂N₃; MW 222.11 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during functionalization of the azetidine ring?
Discrepancies in nucleophilic substitution outcomes (e.g., at the azetidine C3 position) often arise from steric hindrance or competing ring-opening reactions. Computational modeling (DFT) predicts reactive sites, while experimental optimization involves:
- Protecting Groups : Temporarily shielding the amine to direct reactivity.
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) favor ring retention.
- Catalyst Selection : Palladium or copper catalysts for regioselective couplings .
Q. How can researchers optimize this compound for targeted drug delivery systems?
Advanced modifications include:
- Prodrug Design : Esterification of the amine to improve membrane permeability.
- Conjugation : Linking to biocompatible polymers (e.g., PEG) via the pyridine nitrogen.
- pH-Responsive Release : Exploiting the azetidine ring's stability in physiological pH (7.4) but lability in acidic environments (e.g., tumor microenvironments) .
Q. What computational tools predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. For example:
- Pyridine Ring : Predicted to form π-π stacking with aromatic residues in kinase active sites.
- Azetidine Amine : Hydrogen bonds with catalytic aspartate residues in proteases. Validation requires SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants .
Q. How do researchers address discrepancies in solubility data across different solvent systems?
Systematic solubility studies in buffers (PBS, Tris-HCl) and organic solvents (DMSO, ethanol) identify optimal conditions for assays. Contradictions arise from:
- Ionic Strength : High salt concentrations reduce solubility via salting-out effects.
- Temperature Dependence : Solubility in DMSO increases at 37°C vs. 25°C. Documentation of solvent lot variability (e.g., residual water in DMSO) is critical .
Methodological Guidance
Q. What protocols ensure safe handling and disposal of this compound?
Q. How should researchers design dose-response studies using this compound in cellular assays?
- Range-Finding : Start at 1 nM–100 µM, adjusted based on cytotoxicity (MTT assay).
- Controls : Include vehicle (e.g., 0.1% DMSO) and reference inhibitors.
- Data Normalization : Express results as % inhibition relative to untreated controls. Replicate experiments (n=3) to account for batch-to-batch variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
